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Introduction to Janus Kinases (JAKs)
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for

signal transduction of a wide array of cytokines, interferons, and hormones.[1][2] The JAK

family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These

kinases associate with the intracellular domains of cytokine receptors in pairs.[3] Upon cytokine

binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to

their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor,

creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate

the transcription of target genes involved in immunity, inflammation, and hematopoiesis.

Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous

autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.

Mechanism of Action of JAK Inhibitors
JAK inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to

the ATP-binding site within the kinase domain of JAKs. This prevents the phosphorylation of

JAKs and downstream STAT proteins, thereby blocking cytokine signaling. However, newer

inhibitors, such as Deucravacitinib, employ an allosteric mechanism, binding to the regulatory

pseudokinase domain of TYK2 to induce a conformational change that inhibits its catalytic

activity.[4][5] This can lead to greater selectivity for a specific JAK family member.[4]
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The selectivity of a JAK inhibitor for the different JAK isoforms is a key determinant of its

biological effects and safety profile.[1] For instance, JAK2 is crucial for erythropoiesis, and its

inhibition can lead to anemia.[2] Conversely, targeting JAK1 and JAK3 is often associated with

immunosuppressive effects.[2]

Signaling Pathway Diagram: The JAK-STAT Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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